- Synthesis of 2'-deoxyribofuranosides of 7H-pyrrolo[2,3-d]pyrimidine: effect of the C-2 substituents on the fluorescence, Liebigs Annalen der Chemie, 1984, (10), 1719-30

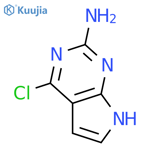

Cas no 93366-88-2 (7H-Pyrrolo[2,3-d]pyrimidin-2-amine)

![7H-Pyrrolo[2,3-d]pyrimidin-2-amine structure](https://ja.kuujia.com/scimg/cas/93366-88-2x500.png)

93366-88-2 structure

商品名:7H-Pyrrolo[2,3-d]pyrimidin-2-amine

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 7H-Pyrrolo[2,3-d]pyrimidin-2-amine

- 1H-Pyrrolo[2,3-d]pyrimidin-2-amine (9CI)

- 2-AMINO-7H-PYRROLO(2,3-D)PYRIMIDINE

- 2-Amino-7H-pyrrolo[2,3-d]pyrimidine

- 1h-pyrrolo[2,3-d]pyrimidin-2-amine

- pyrimidin-

- 7H-Pyrrolo[2,3-d]

- YVVMIGRXQRPSIY-UHFFFAOYSA-N

- 2-amino-pyrrolo[2,3-d]pyrimidine

- FCH935561

- 5798AC

- PB18009

- AX8168731

- ST1191192

- PYRROLO[2,3-d]PYRIMIDIN-2-YL-AMINE

- A844534

- 7-Deaza-2-aminopurine

- 7H-Pyrrolo[2,3-d]pyrimidin-2-ylamine

- DTXSID70663909

- CS-W006648

- J-508017

- AKOS006338619

- DS-11776

- DB-079510

- MFCD12923656

- SCHEMBL313807

- AKOS028109170

- 93366-88-2

- 7H-Pyrrolo[2 pound not3-d]pyrimidin-2-amine

- EN300-746613

-

- MDL: MFCD12923656

- インチ: 1S/C6H6N4/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H3,7,8,9,10)

- InChIKey: YVVMIGRXQRPSIY-UHFFFAOYSA-N

- ほほえんだ: N1C(N)=NC2=C(C=CN2)C=1

計算された属性

- せいみつぶんしりょう: 134.059

- どういたいしつりょう: 134.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 67.6

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.619

- ゆうかいてん: No data available

- ふってん: 359.786°C at 760 mmHg

- フラッシュポイント: 171.393°C

- 屈折率: 1.824

- じょうきあつ: 0.0±1.1 mmHg at 25°C

7H-Pyrrolo[2,3-d]pyrimidin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109093-5g |

7H-pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 95%+ | 5g |

$862 | 2024-07-19 | |

| Ambeed | A136969-1g |

7H-Pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 97% | 1g |

$187.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D499634-10G |

7H-pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 97% | 10g |

$990 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010068-25G |

7H-pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 97% | 25g |

¥ 19,100.00 | 2023-04-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H842300-100mg |

7H-Pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 97% | 100mg |

526.50 | 2021-05-17 | |

| Chemenu | CM109093-250mg |

7H-pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 95%+ | 250mg |

$181 | 2021-08-06 | |

| eNovation Chemicals LLC | Y1293624-100mg |

7H-Pyrrolo[2,3-d]pyrimidin-2-ylamine |

93366-88-2 | 95% | 100mg |

$190 | 2024-07-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H178281-1g |

7H-Pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 97% | 1g |

¥1351.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DE934-50mg |

7H-Pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 97% | 50mg |

243.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D480452-5g |

7H-pyrrolo[2,3-d]pyrimidin-2-amine |

93366-88-2 | 95% | 5g |

$1250 | 2024-05-24 |

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol ; rt → reflux; overnight, reflux

リファレンス

- Preparation of 2-aminopyrimidine derivatives useful as NIK inhibitors for the treatment of cancer, China, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Catalysts: Palladium Solvents: Methanol , Water ; 17 h, rt

リファレンス

- Preparation of cytidine nucleoside analogs as antiviral agents, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h

リファレンス

- 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization, Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 334-337

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

リファレンス

- Design and evaluation of a potential mutagen for Hepatitis C virus, Bioorganic & Medicinal Chemistry Letters, 2007, 17(18), 5261-5264

合成方法 6

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 130 °C

リファレンス

- Heterocyclic compounds for the treatment of HIV infection and their preparation, World Intellectual Property Organization, , ,

7H-Pyrrolo[2,3-d]pyrimidin-2-amine Raw materials

7H-Pyrrolo[2,3-d]pyrimidin-2-amine Preparation Products

7H-Pyrrolo[2,3-d]pyrimidin-2-amine 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

93366-88-2 (7H-Pyrrolo[2,3-d]pyrimidin-2-amine) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93366-88-2)7H-Pyrrolo[2,3-d]pyrimidin-2-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):168.0/646.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:93366-88-2)1H-Pyrrolo[2,3-d]pyrimidin-2-amine (9CI)

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ